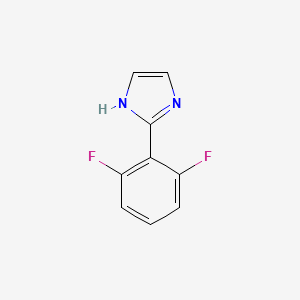![molecular formula C11H14FNO2 B11723989 Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a 4-fluorophenylamino substituent at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate typically involves the esterification of (2S)-2-[(4-fluorophenyl)amino]propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: (2S)-2-[(4-fluorophenyl)amino]propanoic acid.
Reduction: Ethyl (2S)-2-[(4-fluorophenyl)amino]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the ester group can facilitate cellular uptake and metabolism. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl 3-[(4-fluorophenyl)amino]propanoate
- Ethyl 3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate is unique due to its specific stereochemistry and the presence of both an ethyl ester and a fluorophenylamino group. This combination of features can result in distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
ethyl (2S)-2-(4-fluoroanilino)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3/t8-/m0/s1 |
InChIキー |
OGSKLRNKYVULDT-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)NC1=CC=C(C=C1)F |
正規SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)







![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B11723987.png)
